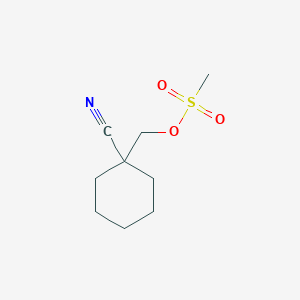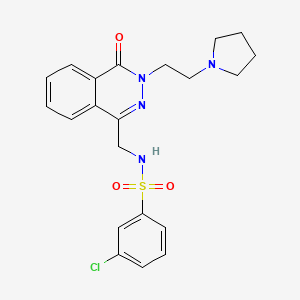![molecular formula C8H11N3O3 B2888889 1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1461707-21-0](/img/structure/B2888889.png)
1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.194 . It is available from suppliers such as AstaTech, Inc .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1(Cn2cc(nn2)C(O)=O)COC1 . This indicates that the molecule contains a 3-methyloxetane ring attached to a 1,2,3-triazole ring via a methylene bridge, and the triazole ring is further substituted with a carboxylic acid group . Physical And Chemical Properties Analysis
This compound is a colorless to light yellow clear liquid . Its solubility in DMSO is unknown . More specific physical and chemical properties such as melting point, boiling point, and specific gravity are not provided in the search results.Aplicaciones Científicas De Investigación
Pharmacological Applications
Triazole compounds, which include two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known for their versatile biological activities . They can bind in the biological system with a variety of enzymes and receptors . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis of Functional Polymers
The 3-methyloxetane group in the compound can be used in the synthesis of functional polymers . For example, it can be used to create pyridyl disulfide-functionalized cyclic carbonate monomer, which is required for the synthesis of functional poly (ε-caprolactone) containing pendant pyridyl disulphide groups .
Antimicrobial Applications
Triazole compounds have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . The triazole ring’s ability to bind with various enzymes and receptors in the biological system makes it a potent antimicrobial agent .
Antifungal Applications
Triazole compounds are a major class of antifungal drugs . They are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index .
Anticancer Applications
Triazole compounds have shown potential in the treatment of cancer . Their ability to bind with various enzymes and receptors in the biological system can be leveraged to target cancer cells .
Antioxidant Applications
Triazole compounds have demonstrated antioxidant potential . They can help protect the body’s cells from damage caused by free radicals .
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Flam. Liq. 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H226 - H302, indicating that it is flammable and harmful if swallowed . Precautionary measures include avoiding heat and ignition sources, keeping the container tightly closed, and using appropriate personal protective equipment .
Mecanismo De Acción
Target of Action
The primary targets of “1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” are currently unknown. This compound is structurally similar to other oxetane derivatives , which have been used in the synthesis of various polymers . .
Mode of Action
Without specific information on the biological targets of this compound, it’s challenging to describe its mode of action. Oxetane derivatives are known for their unique reactivity due to the ring strain, which could potentially influence their interaction with biological targets .
Propiedades
IUPAC Name |
1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-8(4-14-5-8)3-11-2-6(7(12)13)9-10-11/h2H,3-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCGIIMBIFXTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CN2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461707-21-0 |
Source


|
| Record name | 1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

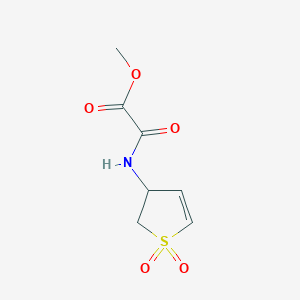
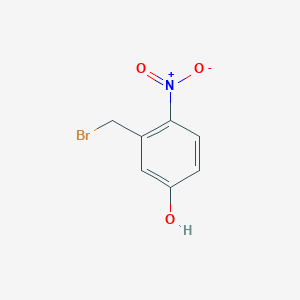
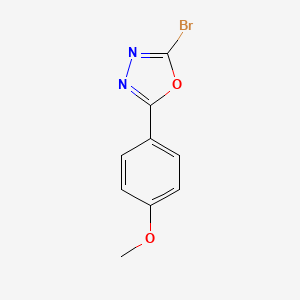
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2888809.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2888810.png)
![2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine](/img/structure/B2888814.png)
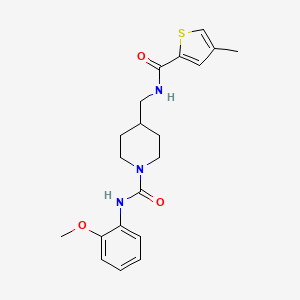
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)pivalamide](/img/structure/B2888821.png)


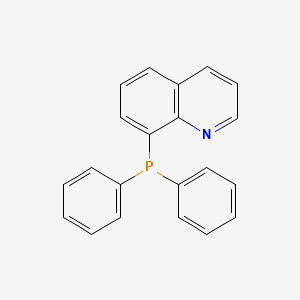
![7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2888826.png)
